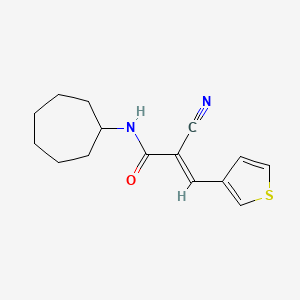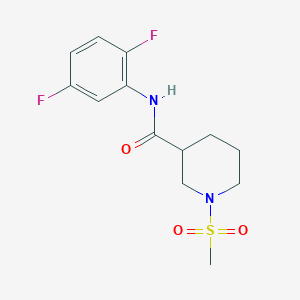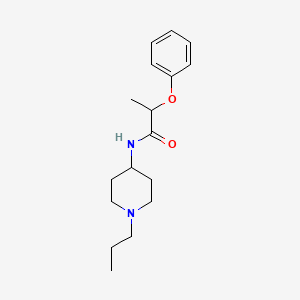
2-cyano-N-cycloheptyl-3-(3-thienyl)acrylamide
Descripción general
Descripción
2-cyano-N-cycloheptyl-3-(3-thienyl)acrylamide (CTA) is a heterocyclic compound that has been extensively studied in the scientific community for its potential as a therapeutic agent. It is a member of the acrylamide family and is primarily used in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 2-cyano-N-cycloheptyl-3-(3-thienyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cell growth and proliferation. It may also act by disrupting the function of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurology, it has been shown to improve cognitive function and reduce oxidative stress. In immunology, it has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N-cycloheptyl-3-(3-thienyl)acrylamide in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and proteins. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-N-cycloheptyl-3-(3-thienyl)acrylamide. One direction is to further investigate its potential as a therapeutic agent in cancer research, neurology, and immunology. Another direction is to develop more efficient methods for synthesizing this compound and to improve its solubility in aqueous solutions. Additionally, research could be conducted to investigate the potential side effects and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent in various fields. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations to its use. Future research could focus on further investigating its potential as a therapeutic agent and improving its solubility and safety profile.
Aplicaciones Científicas De Investigación
2-cyano-N-cycloheptyl-3-(3-thienyl)acrylamide has been studied for its potential as a therapeutic agent in a variety of fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurology, this compound has been studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In immunology, this compound has been shown to have anti-inflammatory properties.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cycloheptyl-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-10-13(9-12-7-8-19-11-12)15(18)17-14-5-3-1-2-4-6-14/h7-9,11,14H,1-6H2,(H,17,18)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULPPEPADIBLHO-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=CC2=CSC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C(=C/C2=CSC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4725050.png)
![1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide](/img/structure/B4725055.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4725061.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4725062.png)
![2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4725064.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4725072.png)
![5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4725078.png)
![6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4725084.png)
![2-(2-chloro-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B4725088.png)

![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide](/img/structure/B4725101.png)


